molecular formula C16H14Cl2FNO3 B2434172 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1105227-43-7

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B2434172
CAS No.: 1105227-43-7
M. Wt: 358.19
InChI Key: ZPRHBTKEZYEPBD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The compound is characterized by the presence of dichlorophenoxy and fluorophenoxy groups, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed by the plant and transported to the growing regions, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant to die. The molecular targets include auxin receptors and related signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.

    Mecoprop (MCPP): A phenoxy herbicide with a methyl group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is unique due to the presence of both dichlorophenoxy and fluorophenoxy groups, which enhance its herbicidal activity and selectivity. This makes it more effective against a broader range of weed species compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FNO3/c17-11-1-6-15(14(18)9-11)23-10-16(21)20-7-8-22-13-4-2-12(19)3-5-13/h1-6,9H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHBTKEZYEPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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